molecular formula C18H20ClN3O4S B601447 2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1642559-64-5

2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B601447
CAS No.: 1642559-64-5
M. Wt: 409.9 g/mol
InChI Key: QNBJJEXBUJGUBR-CVRLYYSRSA-N
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Description

2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is an impurity of Cloxacillin Sodium, an antibiotic medication used to treat bacterial infections. This compound is identified by its chemical name, (4S)-2-((3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)methyl)-5,5-dimethylthiazolidine-4-carboxylic acid . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

The preparation of Cloxacillin Sodium EP Impurity B involves synthetic routes that include the reaction of specific reagents under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer. . Industrial production methods typically involve large-scale synthesis using automated equipment to ensure consistency and purity.

Chemical Reactions Analysis

Cloxacillin Sodium EP Impurity B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Cloxacillin Sodium EP Impurity B is primarily used in scientific research to study the properties and behavior of Cloxacillin Sodium and its impurities. Its applications include:

Comparison with Similar Compounds

Cloxacillin Sodium EP Impurity B can be compared with other impurities of Cloxacillin Sodium, such as:

These impurities differ in their chemical structure and properties, which can affect the overall behavior and efficacy of Cloxacillin Sodium. Cloxacillin Sodium EP Impurity B is unique due to its specific stereochemistry and the presence of the chlorophenyl and isoxazole groups.

Properties

CAS No.

1642559-64-5

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

(4S)-2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H20ClN3O4S/c1-9-13(14(22-26-9)10-6-4-5-7-11(10)19)16(23)20-8-12-21-15(17(24)25)18(2,3)27-12/h4-7,12,15,21H,8H2,1-3H3,(H,20,23)(H,24,25)/t12?,15-/m0/s1

InChI Key

QNBJJEXBUJGUBR-CVRLYYSRSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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